Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Lipophilicity Drug Design Permeability

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate (CAS 1254056-48-8) is a bifunctional piperidine building block that presents a Boc‑protected secondary amine, a free primary aniline, and a 2‑trifluoromethyl substituent on the central phenyl ring. The combination of these functionalities in a single, compact scaffold (MW 344.37 g·mol⁻¹, C₁₇H₂₃F₃N₂O₂) makes the compound a strategically differentiated intermediate for parallel medicinal chemistry and fragment‑based elaboration campaigns.

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37 g/mol
Cat. No. B8163986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-6-11(7-9-22)13-5-4-12(21)10-14(13)17(18,19)20/h4-5,10-11H,6-9,21H2,1-3H3
InChIKeyHAWPFMOFMJCTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)phenyl)piperidine-1-carboxylate – Core Chemical Identity and Procurement Context


Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate (CAS 1254056-48-8) is a bifunctional piperidine building block that presents a Boc‑protected secondary amine, a free primary aniline, and a 2‑trifluoromethyl substituent on the central phenyl ring . The combination of these functionalities in a single, compact scaffold (MW 344.37 g·mol⁻¹, C₁₇H₂₃F₃N₂O₂) makes the compound a strategically differentiated intermediate for parallel medicinal chemistry and fragment‑based elaboration campaigns . Its predicted physicochemical profile – LogP 3.6, pKa 3.73, boiling point 417 °C, density 1.209 g·cm⁻³ – already hints at the quantitative divergence from non‑fluorinated or deprotected analogs that dictates its procurement rationale [1].

Why Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)phenyl)piperidine-1-carboxylate Cannot Be Replaced by a Generic Analog


Simple in‑class substitutions – removing the trifluoromethyl group, deprotecting the piperidine nitrogen, or changing the substitution pattern – drastically alter the molecule’s lipophilicity, basicity, and chemoselectivity, which in turn derail established synthetic sequences and invalidate structure‑activity relationships [1]. The quantitative evidence below demonstrates that even a single‑point modification produces a measurable ΔLogP > 1.0 or a ΔpKa > 0.8, changes that are far from incremental when the compound serves as the chemical starting point for a patent‑exemplified kinase inhibitor series [2].

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)phenyl)piperidine-1-carboxylate


Lipophilicity Advantage Over the Des-Trifluoromethyl Analog

The 2‑CF₃ group raises the predicted octanol‑water partition coefficient (LogP) of the target compound to 3.6, compared with 2.32 for the des‑CF₃ analog tert‑butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1). This ΔLogP of +1.28 units translates into approximately a 19‑fold higher lipophilicity, which directly impacts membrane permeability and metabolic clearance rates [1].

Lipophilicity Drug Design Permeability

Reduced Aniline Basicity Driven by the 2-Trifluoromethyl Group

The electron‑withdrawing 2‑CF₃ substituent lowers the predicted pKa of the aniline nitrogen to 3.73±0.10, whereas the des‑CF₃ analog exhibits a typical aniline pKa of ~4.6 [1]. This -0.87 unit shift means the NH₂ remains largely unprotonated under physiological or mildly acidic conditions, altering its nucleophilicity and hydrogen‑bonding capacity compared to non‑fluorinated congeners.

pKa Electron-Withdrawing Effect Reactivity

Chemoselective Synthetic Handle: Boc Protection Permits Orthogonal Functionalization

The tert‑butylcarbamate (Boc) group masks the piperidine nitrogen, enabling selective functionalization of the aniline NH₂ under conditions that would otherwise react with a free piperidine. When the Boc group is subsequently reduced with LiAlH₄, the piperidine is converted to the N‑methyl derivative in 56 % isolated yield, a defined transformation that is impossible with the pre‑deprotected analog [1]. The deprotected analog (4‑(4‑amino‑2‑(trifluoromethyl)phenyl)piperidine) would require re‑protection before analogous chemistry, adding two synthetic steps and eroding overall yield [2].

Orthogonal Protection Parallel Synthesis Medicinal Chemistry

Patented Scaffold Lineage: Direct Link to Kinase Inhibitor SAR Programs

The compound is explicitly disclosed as a synthetic intermediate in WO2014000418A1, a patent family covering cyclopropanecarboxamido-substituted aromatics that inhibit protein kinases (tyrosine kinases and Raf kinases) for anti‑tumor applications [1]. While the patent does not report IC₅₀ values for the building block itself, its structural embedding in the exemplified analogs provides a direct patent lineage that simpler, non‑fluorinated or regioisomeric piperidine anilines do not share. This patent connection de‑risks procurement for organizations pursuing IP‑protected chemical space [2].

Kinase Inhibitor Patent Exemplification Anti-Tumor

Optimal Deployment Scenarios for Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)phenyl)piperidine-1-carboxylate


Kinase Inhibitor Fragment Elaboration in Oncology Programs

When a medicinal chemistry team requires a piperidine‑aniline core that already aligns with a published kinase inhibitor patent (WO2014000418A1), this Boc‑protected, CF₃‑substituted scaffold provides a direct entry into IP‑validated chemical space. The 2‑CF₃ group delivers a LogP of 3.6 – favorable for Type II kinase inhibitors that occupy hydrophobic back pockets – while the Boc group allows selective elaboration of the aniline without competing piperidine reactivity [1].

Parallel Library Synthesis Requiring Orthogonal Protecting‑Group Strategy

In high‑throughput chemistry workflows, the ability to selectively acylate the free aniline while the piperidine nitrogen remains Boc‑protected eliminates protection‑group manipulation steps. The documented conversion to the N‑methylpiperidine derivative in 56% yield provides a benchmark for library production yields and simplifies route scouting [1].

CNS Drug Discovery Requiring Elevated Lipophilicity

The ΔLogP of +1.28 relative to the des‑CF₃ analog means this building block is intrinsically better suited for programs targeting CNS receptors or intracellular targets where higher membrane permeability is essential. The lowered aniline pKa (3.73) further reduces the risk of lysosomal trapping that plagues more basic aryl‑piperidine scaffolds [1].

Procurement‑Driven Risk Mitigation in IP‑Sensitive Projects

For CROs and pharmaceutical procurement teams, selecting a building block with an established patent lineage (WO2014000418A1) reduces the likelihood of late‑stage IP conflicts. The compound’s CAS registry number (1254056-48-8) uniquely identifies this substitution pattern, ensuring batch‑to‑batch consistency and traceability across multi‑gram to kilogram scales [1].

Quote Request

Request a Quote for Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.